molecular formula C11H10O4 B15321983 2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid

2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid

Cat. No.: B15321983
M. Wt: 206.19 g/mol
InChI Key: GLZDVUBJPYUGTG-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzofuran ring through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a base.

    Oxidation to Form the Oxo Group: The introduction of the oxo group at the 2-position of the acetic acid moiety is typically achieved through oxidation reactions. Reagents such as potassium permanganate or chromium trioxide can be used for this purpose.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, halides, and other substituted benzofuran compounds.

Scientific Research Applications

2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)boronic acid
  • 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propanoic acid
  • 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid

Uniqueness

2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-4-8-5-7(10(12)11(13)14)2-3-9(8)15-6/h2-3,5-6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZDVUBJPYUGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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